methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to determine possible precursors .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and spectral data. These properties can give insights into the compound’s structure and reactivity .Scientific Research Applications
Presence in Foodstuffs and Biological Fluids
Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, and its variants, have been identified in various foodstuffs, human urine, and human milk. Notably, the presence of these compounds in fermented products and their detection in human biological fluids indicate that they may be synthesized endogenously in humans. The compounds are also thought to be produced through fermentation or by condensation of tryptophan with acetaldehyde, often formed from ethanol used as a food preservative. This discovery opens pathways to explore the metabolic processes involving these compounds in both plants and animals (Adachi et al., 1991).
Neurochemical and Pharmacological Actions
Research has delved into the neurochemical and pharmacological actions of various tetrahydro-beta-carbolines, including the compound . Studies have found that these compounds can interact with brain benzodiazepine receptors, indicating potential neuropharmacological applications. The introduction of certain substituents at specific positions in the molecule has been shown to alter its binding affinity and pharmacological profile, suggesting potential for therapeutic application in modulating benzodiazepine receptor activity (Cain et al., 1982).
Antioxidant Properties
These compounds have been found in fruits and fruit juices, and they exhibit antioxidant and free radical scavenging activities. This implies that when absorbed and accumulated in the body, they might contribute to the antioxidant effects of certain diets, adding a nutritional dimension to their profile (Herraiz & Galisteo, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (3R)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)17-8-13-11(7-14(17)15(19)20-2)10-5-3-4-6-12(10)16-13/h3-6,14,16H,7-8H2,1-2H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQZLCIYBPSROR-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.